Fmoc-Arg(Pbf)-OH
Übersicht
Beschreibung
Successful Development of a Method for Incorporation of Fmoc-Arg(Pbf)-OH
The study conducted on the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS) using N-butylpyrrolidinone (NBP) as a solvent addresses the challenges faced with this amino acid due to the formation of an inactive δ-lactam. The proposed strategy involves in situ activation and maintaining a temperature of 45 °C to reduce the viscosity of NBP and facilitate the penetration of the coupling cocktail into the resin, which is crucial for improving the yield and performance of SPPS .
NO as Temporary Guanidino-Protecting Group
The synthesis of Pbf-protected argininic acid, a precursor to Fmoc-Arg(Pbf)-OH, is improved by using a large excess of a nitrosating agent. This method involves intermediate Nδ-nitrosyl protection and subsequent denitrosation in an aqueous acidic medium, which results in high yields of the desired product .
Solid-Phase Synthesis of Antitumor Peptide AP-9
In the context of antitumor peptide AP-9 synthesis, the coupling reaction of Fmoc-Arg(Pbf)-OH with H-Pro-Trt resin was optimized using microwave irradiation and a solvent mixture of THF-NMP. This method significantly reduced the reaction time and increased the yield, demonstrating the effectiveness of microwave irradiation in peptide synthesis .
The Synthesis of Fmoc-Arg(Pbf)-OH
The synthesis of Fmoc-Arg(Pbf)-OH was enhanced by the addition of the phase-transfer catalyst tetraethyl ammonium bromide (TEBA) during the introduction of the Pbf protecting group. This approach reduced the hydrolyzation of Pbf-Cl and improved the overall yield from 59% to 72% .
Solid Phase Synthesis of Leuprorelin Under Microwave Irradiation
The application of microwave irradiation to the solid-phase synthesis of leuprorelin, which involves the coupling of Fmoc-Arg(Pbf)-OH, resulted in improved yields. The optimal conditions included a solvent mixture of DMF/NMP/THF, the use of HBTU as the coupling reagent, and specific concentrations and reaction times. This method highlights the advantages of microwave irradiation in the synthesis of complex peptides .
Hydrogen Fluoride Catalyzed Migration of Side Chain Protecting Groups
During the solid-phase synthesis of peptides, the migration of side chain protecting groups to the N-terminal Fmoc can occur, leading to impurities. This study characterized the impurities formed during the synthesis of the N alpha-Fmoc analog of protein kinase C substrate (PKCS) and identified the migration as a result of electrophilic aromatic substitution during HF treatment .
Highly Efficient Condensation of Sterically Hindered Amino Acid Fmoc-Arg(Pbf)-OH
The condensation reactions of Fmoc-Arg(Pbf)-OH with Rink Amide-AM Resin were investigated using various methods. The DIC/HOBt/DMAP strategy proved to be the most effective, with the highest yield of 93%. This study provides insights into the optimization of reaction conditions for the efficient synthesis of peptides involving sterically hindered amino acids .
Wissenschaftliche Forschungsanwendungen
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Arg(Pbf)-OH plays a crucial role in solid-phase peptide synthesis (SPPS). A method was developed for its incorporation in SPPS using N-butylpyrrolidinone (NBP) as an alternative solvent to the hazardous DMF. This method improves the performance of SPPS, including the industrial preparation of peptides (de la Torre et al., 2020).
Synthesis Improvement
Research has focused on improving the synthesis of Fmoc-Arg(Pbf)-OH. One study found that adding a phase-transfer catalyzer during the introduction of the Pbf protecting group increased the yield from 59% to 72% (Hong Yong-yu, 2006).
Development of New Synthesis Methods
Another study focused on using nitrosating agents for efficient access to Pbf-protected argininic acid, a building block for Fmoc-SPPS, with improved yield (Cupido et al., 2005).
Microwave-Assisted Peptide Synthesis
Microwave irradiation techniques have been applied to enhance the synthesis of peptides, including leuprorelin, using Fmoc-Arg(Pbf)-OH. This method increased the yield of the target product significantly (Shen Shu-bao, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICLNKVURBTKV-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463228 | |
Record name | Fmoc-Arg(Pbf)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Arg(Pbf)-OH | |
CAS RN |
154445-77-9 | |
Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154445-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-Arg(Pbf)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.